

Basic Research Applications of GS-9851 (Sofosbuvir): A Technical Guide

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Compound of Interest

Compound Name: GS-9851

Cat. No.: B607747

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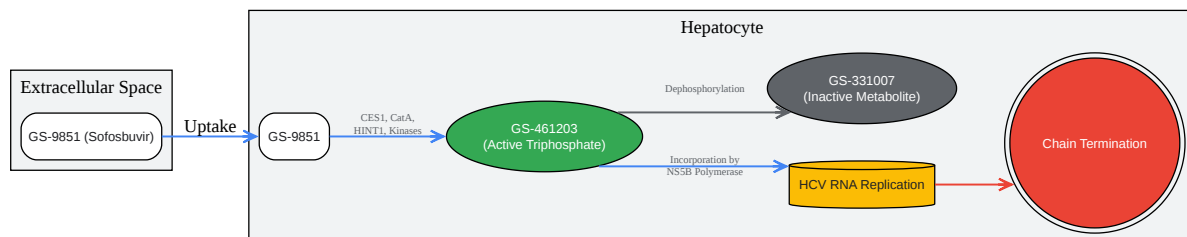
GS-9851, more commonly known as sofosbuvir, is a cornerstone of modern antiviral therapy, particularly for Hepatitis C Virus (HCV) infection. Its potent and pangenotypic activity stems from its targeted inhibition of the viral RNA-dependent RNA polymerase. Beyond its clinical success, sofosbuvir serves as a critical tool in basic research, enabling detailed studies of HCV replication, drug resistance mechanisms, and the broader field of virology. This guide provides an in-depth overview of the core basic research applications of **GS-9851**, complete with experimental methodologies and quantitative data to support further investigation.

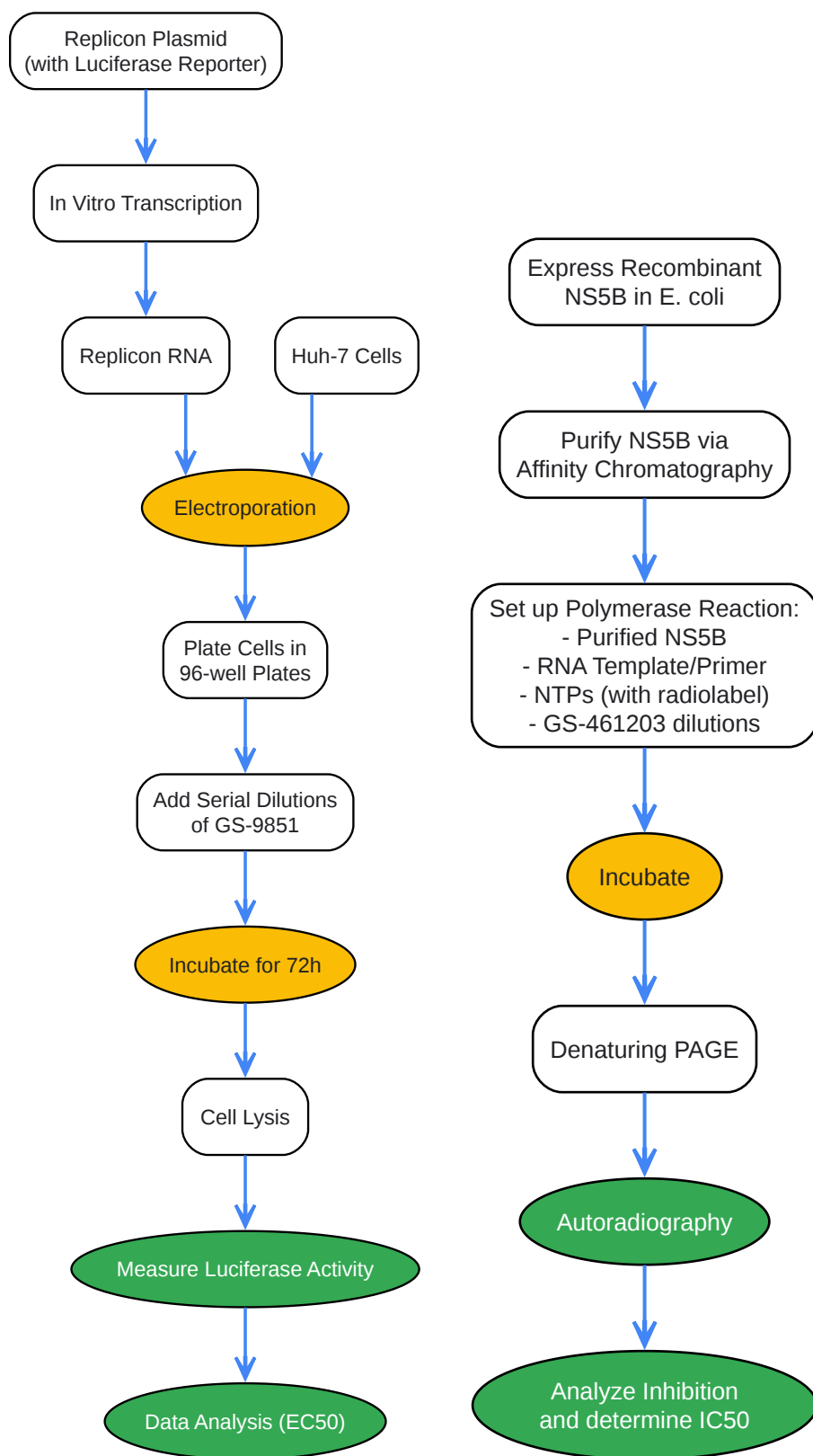
Mechanism of Action and Metabolic Activation

GS-9851 is a phosphoramidate prodrug that must undergo intracellular metabolism to exert its antiviral effect. This multi-step activation pathway is a key area of study for understanding its efficacy and potential for drug-drug interactions.

GS-9851 is administered as a mixture of two diastereoisomers.^[1] In the bloodstream, it is partially metabolized to an intermediate, GS-566500, and an inactive nucleoside derivative, GS-331007.^[1] Upon entering hepatocytes, the primary site of HCV replication, **GS-9851** undergoes sequential hydrolysis. The carboxyl ester moiety is cleaved by human cathepsin A (CatA) or carboxylesterase 1 (CES1), followed by phosphoramidate cleavage by histidine triad nucleotide-binding protein 1 (HINT1). This process yields the active uridine analog triphosphate, GS-461203.

GS-461203 mimics the natural substrate of the HCV NS5B polymerase, uridine triphosphate.[2] It is incorporated into the nascent viral RNA strand, where the presence of a 2'-methyl group creates a steric clash with the incoming nucleotide, preventing further elongation and thus terminating viral replication.[3] This chain termination is the ultimate mechanism of sofosbuvir's antiviral activity. Dephosphorylation of the active triphosphate results in the formation of the inactive nucleoside metabolite GS-331007, which is then eliminated from the cell.





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